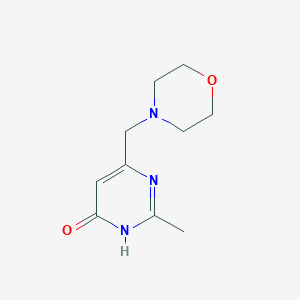

2-Methyl-6-(morpholinomethyl)-4-pyrimidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Discovery and Application in PI3K-AKT-mTOR Pathway Inhibitors

The discovery of a potent non-nitrogen containing morpholine isostere, mimicking the conformational utility of morpholine as a kinase hinge binder, led to its application in developing selective dual inhibitors of mTORC1 and mTORC2. This research underscores the compound's potential in targeting the PI3K-AKT-mTOR pathway, which is crucial for various cellular processes and cancer development (Hobbs et al., 2019).

Hydrogen-Bonded Sheet Structures

A study on the hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed significant electronic polarization within the pyrimidine components. These structures play a crucial role in the development of hydrogen-bonded frameworks, which are essential in crystal engineering and the development of novel materials (Orozco et al., 2008).

Synthesis and Anti-inflammatory Activity

The synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives showed notable anti-inflammatory activity in vivo, with some compounds more active than acetylsalicylic acid. This finding highlights the therapeutic potential of these derivatives as anti-inflammatory agents (Jakubkienė et al., 2003).

Diastereoselective Synthesis

Research into the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, utilizing morpholine and other cyclic amines, presents these compounds as valuable intermediates for developing pharmaceuticals and agrochemicals. The study demonstrates the utility of these derivatives in constructing complex molecular architectures (Liu et al., 2014).

Antitumor and Imaging Agents

Synthesis and evaluation of morpholine derivatives for their antitumor activity and as potential PET imaging agents for diseases such as Parkinson's demonstrate the diverse biomedical applications of these compounds. These studies suggest the role of morpholine derivatives in both therapeutic and diagnostic fields, indicating their significance in advancing cancer treatment and neurodegenerative disease research (Wang et al., 2017; Gaonkar et al., 2018).

Eigenschaften

IUPAC Name |

2-methyl-4-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-8-11-9(6-10(14)12-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIIAJPTGSYXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2562173.png)

![Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2562176.png)

![3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2562180.png)

![2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2562182.png)

![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)

![1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine](/img/structure/B2562191.png)